6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid
Description
6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid is a substituted benzoic acid derivative with a fluorine atom at position 6, a methoxymethoxy group (-OCH2OCH3) at position 2, and a methyl group (-CH3) at position 3 (Figure 1). The methoxymethoxy group is a bifunctional ether, offering both steric bulk and hydrolytic stability compared to simpler alkoxy substituents.
Properties
Molecular Formula |
C10H11FO4 |
|---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
6-fluoro-2-(methoxymethoxy)-3-methylbenzoic acid |
InChI |
InChI=1S/C10H11FO4/c1-6-3-4-7(11)8(10(12)13)9(6)15-5-14-2/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
VAHHMUDJASRMMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)O)OCOC |
Origin of Product |
United States |
Preparation Methods
Esterification and Protection Approach
One common approach involves starting from 6-fluoro-3-methyl-2-hydroxybenzoic acid or its ester derivatives, followed by protection of the hydroxyl group as the methoxymethoxy ether.
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Esterification of 6-fluoro-3-methyl-2-hydroxybenzoic acid | Methanol, acid catalyst (e.g., H2SO4) | Forms methyl ester intermediate |
| 2 | Protection of phenolic OH as methoxymethoxy ether | Methoxymethyl chloride (MOMCl), base (e.g., triethylamine), solvent (e.g., dichloromethane) | Converts OH to MOM ether |
| 3 | Hydrolysis of ester to carboxylic acid | Aqueous base (NaOH), then acidification | Regenerates carboxylic acid functionality |
This sequence ensures selective protection of the hydroxyl group while maintaining the acid functionality intact after hydrolysis.
Direct Alkylation and Fluorination Methods
Alternative routes include direct fluorination of methoxymethoxy-protected methylbenzoic acid derivatives or regioselective methylation of fluorinated intermediates.
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of 2-hydroxybenzoic acid derivative | MOMCl, base, solvent | Protects hydroxyl group |
| 2 | Electrophilic fluorination at position 6 | Selectfluor or N-fluorobenzenesulfonimide (NFSI), solvent (e.g., acetonitrile), mild heating | Introduces fluorine atom |
| 3 | Methylation at position 3 if required | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) | Introduces methyl substituent |
Silver Salt Intermediate Route
A more specialized method involves formation of silver carboxylate intermediates to facilitate subsequent transformations.
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of silver salt of 2-(methoxymethoxy)benzoic acid | NaOH, AgNO3 in aqueous medium, 40 °C | Forms ((2-methoxybenzoyl)oxy)silver intermediate |
| 2 | Further functionalization | Various coupling or substitution reactions | Enables selective transformations |
This method is useful for facilitating coupling reactions or other modifications on the aromatic ring.
Representative Experimental Data
Preparation of 2-(Methoxymethoxy)benzoic Acid Derivatives
- 2-(Methoxymethoxy)benzoic acid (starting material) was prepared by reacting 2-hydroxybenzoic acid with methoxymethyl chloride in the presence of triethylamine in dichloromethane.
- The reaction was conducted at 0 °C to room temperature over several hours.
- Purification was achieved by recrystallization or chromatography.
Esterification and Hydrolysis
- Methyl esters were prepared by refluxing the acid with methanol and catalytic sulfuric acid for 4-6 hours.
- Hydrolysis of methyl esters to the acid was performed by stirring with aqueous sodium hydroxide at room temperature, followed by acidification with dilute HCl.
NMR Characterization Data (Example)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ^1H NMR | 6.77 - 7.20 | Multiplet | Aromatic protons |
| 3.69 | Singlet | Methoxy protons (OCH3) | |
| ^13C NMR | 170.5 | Carbonyl carbon (COOH) | |
| 55.2 | Methoxy carbon |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Esterification + MOM Protection | 6-fluoro-3-methyl-2-hydroxybenzoic acid | Methanol, H2SO4, MOMCl, Et3N | Reflux, 0 °C to RT | Straightforward, well-established | Requires protection/deprotection steps |
| Direct Fluorination + Methylation | 2-(methoxymethoxy)benzoic acid derivatives | Selectfluor, MeI, K2CO3 | Mild heating | Regioselective, fewer steps | Fluorination selectivity challenges |
| Silver Salt Intermediate | 2-(methoxymethoxy)benzoic acid | NaOH, AgNO3 | 40 °C aqueous | Facilitates coupling reactions | Requires handling of silver salts |
Research Findings and Considerations
- The methoxymethoxy protecting group is stable under a range of conditions but can be cleaved under acidic conditions, allowing for further functional group manipulations.
- Fluorination at position 6 is typically achieved via electrophilic fluorination reagents such as Selectfluor or NFSI, which provide good regioselectivity.
- Methylation at position 3 can be performed using standard alkylation reagents under basic conditions.
- Silver salt intermediates offer unique reactivity profiles that can be exploited for advanced synthetic transformations.
- The overall yield and purity depend on the careful control of reaction conditions, particularly temperature and stoichiometry of reagents.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro group can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparisons of electronic, steric, and functional properties:
*Calculated based on molecular formula.
Key Observations:
- Positional Effects : The placement of fluorine (position 6 in the target vs. 2 in ) alters electron-withdrawing effects, impacting acidity and reactivity .
- Methoxymethoxy vs. Methoxy : The methoxymethoxy group in the target and provides enhanced steric hindrance and hydrolytic resistance compared to simpler methoxy groups (e.g., ) .
Data Tables
Table 1: Comparative Physicochemical Properties
*Predicted using ChemAxon software. †Estimated based on structural analogues.
Biological Activity
6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid is an organic compound characterized by its unique molecular structure, which includes a fluorine atom and methoxy groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and insecticidal applications.
- Molecular Formula : C11H13F O4
- Molecular Weight : Approximately 214.19 g/mol
- Structural Features : The presence of a fluorine atom at the 6-position and methoxy groups at the 2-position significantly influences its chemical reactivity and biological activity.
Biological Activity Overview
Research into the biological activity of 6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid indicates potential applications in various domains, including:
- Insecticidal Properties : Studies suggest that compounds with similar structural features exhibit larvicidal activity against mosquito vectors such as Aedes aegypti, which is responsible for transmitting several arboviruses.
- Pharmacological Applications : The compound's unique structure may contribute to its efficacy in specific therapeutic areas, although detailed studies are still required to confirm these effects.
Case Studies and Research Findings
-
Insecticidal Activity :
- A study focusing on the larvicidal effects of various benzodioxole acids revealed that compounds with similar substituents to 6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid showed promising results against Aedes aegypti larvae. The study highlighted the significance of specific functional groups in enhancing insecticidal properties .
- Table 1: Comparative Larvicidal Activity of Related Compounds
Compound Name LC50 (μM) LC90 (μM) 6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid TBD TBD 3,4-(Methylenedioxy) cinnamic acid 28.9 ± 5.6 162.7 ± 26.2 Temephos (Control) <10.94 TBD -
Toxicity Studies :
- Preliminary toxicity assessments indicate that compounds structurally related to 6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid do not exhibit significant cytotoxicity towards human peripheral blood mononuclear cells at high concentrations (up to 5200 μM). This suggests a favorable safety profile for potential therapeutic applications .
The biological activity of 6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid may be attributed to:
- Electrophilic Character : The fluorine atom enhances electrophilicity, potentially increasing interactions with biological targets.
- Hydrophobic Interactions : Methoxy groups contribute to hydrophobic interactions, facilitating membrane permeability and target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
